molecular formula C26H29ClN2O5S2 B406981 N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B406981
M. Wt: 549.1g/mol
InChI Key: FVXFAXUMZOBBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a molecular formula of C26H29ClN2O5S2 and a molecular weight of 549.1 g/mol. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethoxyphenyl group, and a sulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the chlorobenzyl sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable thiol compound under basic conditions to form the chlorobenzyl sulfanyl intermediate.

    Coupling with ethylamine: The intermediate is then reacted with ethylamine to form the ethyl sulfanyl derivative.

    Introduction of the dimethoxyphenyl sulfonyl group: This step involves the reaction of the ethyl sulfanyl derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to introduce the dimethoxyphenyl sulfonyl group.

    Final coupling with 4-methylaniline: The final step involves the coupling of the intermediate with 4-methylaniline under acidic conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur at the amide bond, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can be compared with other similar compounds, such as:

    N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N2-(3,4-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide: This compound has a similar structure but differs in the presence of a glycinamide group instead of an acetamide group.

    N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide: This compound has a similar sulfanyl and chlorobenzyl group but differs in the presence of an ethoxybenzenesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29ClN2O5S2

Molecular Weight

549.1g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C26H29ClN2O5S2/c1-19-7-9-22(10-8-19)29(36(31,32)23-11-12-24(33-2)25(16-23)34-3)17-26(30)28-13-14-35-18-20-5-4-6-21(27)15-20/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,28,30)

InChI Key

FVXFAXUMZOBBNF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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